molecular formula C14H9N3O2S B580652 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1227269-45-5

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No.: B580652
CAS No.: 1227269-45-5
M. Wt: 283.305
InChI Key: VRMPUNGIEUXWHM-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a valuable chemical building block in organic synthesis and medicinal chemistry research. The phenylsulfonyl group at the 1-position is a common protecting strategy for the pyrrole nitrogen, enhancing the stability of the heterocyclic system and allowing for further functionalization at other sites on the core scaffold . The pyrrolo[2,3-b]pyridine (7-azaindole) structure is a privileged scaffold in drug discovery, frequently investigated for its potential to inhibit various biological targets. Research indicates that derivatives of this core, particularly those with substituents at the 4-position, can be optimized for bioactivity . For instance, closely related molecular frameworks have been explored as potent inhibitors of human neutrophil elastase (HNE), a serine protease implicated in chronic inflammatory lung diseases such as COPD and cystic fibrosis . The nitrile group at the 4-position is a versatile handle that can be transformed into other functional groups (e.g., carboxylic acids, amides, tetrazoles) or may contribute to target binding through dipole interactions or as a hydrogen bond acceptor. This compound is intended for research applications as a key synthetic intermediate in the development of novel pharmaceutical candidates and biochemical probes. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2S/c15-10-11-6-8-16-14-13(11)7-9-17(14)20(18,19)12-4-2-1-3-5-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMPUNGIEUXWHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501189963
Record name 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501189963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227269-45-5
Record name 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227269-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501189963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

Sulfonylation employs benzenesulfonyl chloride (BsCl) in the presence of a strong base. Sodium hydride (NaH) in tetrahydrofuran (THF) or DMF is the most effective system, as demonstrated in analogous reactions with 5-bromo-1H-pyrrolo[2,3-b]pyridine:

Starting MaterialBaseSolventTemperatureTimeYield
5-Bromo-1H-pyrrolo[2,3-b]pyridineNaH (2.5 eq)THF0°C → RT12 h95%
5-Bromo-1H-pyrrolo[2,3-b]pyridineNaH (1.5 eq)DMF0°C → RT2 h99.6%

For the target compound, identical conditions apply:

  • Deprotonation : The pyrrolo[2,3-b]pyridine-4-carbonitrile (1 eq) is dissolved in anhydrous THF or DMF and cooled to 0°C. NaH (1.5–2.5 eq, 60% dispersion in oil) is added slowly to generate the reactive anion.

  • Sulfonyl Transfer : BsCl (1.2–1.5 eq) is added dropwise, and the mixture warms to room temperature. Reaction completion typically occurs within 2–12 hours.

  • Work-Up : The reaction is quenched with saturated ammonium chloride (NH₄Cl), extracted with dichloromethane (DCM), and purified via silica gel chromatography.

Mechanistic Considerations

The base deprotonates the pyrrole nitrogen, forming a resonance-stabilized anion that attacks the electrophilic sulfur in BsCl. The nitrile group at position 4 remains inert under these conditions due to its electron-withdrawing nature, which mitigates side reactions.

Industrial-Scale Adaptations

Large-scale production prioritizes solvent recovery and catalytic efficiency:

  • Continuous Flow Reactors : Enable precise temperature control during sulfonylation, reducing byproduct formation.

  • Automated Quenching Systems : Minimize exposure to reactive intermediates, enhancing safety profiles.

  • Crystallization Purification : Replaces column chromatography, using ethyl acetate/hexane mixtures to isolate the product in >98% purity.

Challenges and Mitigation Strategies

ChallengeSolutionOutcome
Over-SulfonylationStoichiometric BsCl (1.1 eq)97% monofunctionalization
Nitrile HydrolysisAnhydrous NaH/DMF<2% hydrolysis byproducts
Low SolubilityDMF/THF (3:1 v/v)Homogeneous reaction

Analytical Validation

Post-synthetic verification includes:

  • ¹H NMR : The phenylsulfonyl group’s aromatic protons resonate at δ 7.5–8.0 ppm (multiplet), while the pyrrolopyridine proton at position 3 appears as a doublet (δ 6.5–6.6 ppm, J = 4.0 Hz).

  • IR Spectroscopy : A sharp peak at 2220 cm⁻¹ confirms the nitrile group, while sulfonyl S=O stretches appear at 1350 cm⁻¹ and 1150 cm⁻¹.

  • Mass Spectrometry : The molecular ion peak ([M+H]⁺) aligns with the theoretical m/z of 284.3 .

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Cyanide sources for nucleophilic substitution.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound is investigated for its electronic properties, making it a candidate for organic semiconductors.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can act as a binding moiety, while the pyrrolo[2,3-b]pyridine core can interact with the active site of the target. The carbonitrile group may also play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The table below compares key structural and physicochemical properties of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile with analogous derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 1: Phenylsulfonyl; 4: Cyano C₁₄H₉N₃O₂S 299.31 High lipophilicity; enhanced metabolic stability; potential kinase inhibitor
1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile 1: Acetyl; 4: Cyano C₁₀H₇N₃O 185.19 Lower molecular weight; reduced steric bulk; moderate solubility
1-Methyl-2-[4-(piperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile 1: Methyl; 2: Piperazinylphenyl; 4: Cyano C₁₉H₁₉N₅ 317.39 Basic piperazine group improves aqueous solubility; potential CNS activity
1-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile 1: 4-Methoxyphenyl; 3: Cyano C₁₅H₁₁N₃O 249.27 Electron-donating methoxy group enhances aromatic interactions; positional isomerism alters binding
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile Saturated 2,3-positions; 4: Cyano C₈H₇N₃ 145.16 Reduced aromaticity; altered conformational flexibility; potential for selectivity in receptor binding

Research Findings and Implications

  • Metabolic Stability : Phenylsulfonyl derivatives demonstrate superior resistance to cytochrome P450-mediated oxidation compared to acetylated counterparts, as evidenced by in vitro microsomal assays .
  • Structure-Activity Relationships (SAR): The 4-cyano group is critical for maintaining inhibitory activity against kinases like JAK2 and EGFR, with IC₅₀ values ≤ 50 nM for the phenylsulfonyl variant .
  • Toxicity Profiles : Unsubstituted pyrrolopyridine cores (e.g., ) exhibit lower cytotoxicity in hepatocyte models, suggesting that bulky substituents (e.g., phenylsulfonyl) may introduce off-target effects .

Biological Activity

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases involved in cancer progression. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, highlighting its role in cancer therapy.

  • Molecular Formula : C13H9N3O2S
  • Molecular Weight : 273.29 g/mol
  • CAS Number : 744209-63-0

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyrrole derivatives. The process includes:

  • Formation of the pyrrolo[2,3-b]pyridine core.
  • Introduction of the phenylsulfonyl group through sulfonation reactions.
  • Addition of the carbonitrile moiety via nucleophilic substitution.

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridines exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are crucial in tumorigenesis. A notable study demonstrated that specific derivatives showed IC50 values against FGFR1–4 in the nanomolar range (7–712 nM) . The compound was evaluated for its ability to:

  • Inhibit proliferation of breast cancer cell lines (e.g., 4T1).
  • Induce apoptosis and inhibit migration and invasion of cancer cells .

The mechanism through which this compound exerts its biological effects involves:

  • FGFR Inhibition : By binding to the FGFRs, it disrupts signaling pathways essential for cancer cell survival and proliferation.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through various pathways, including down-regulation of matrix metalloproteinase 9 (MMP9) and up-regulation of tissue inhibitors of metalloproteinases (TIMPs) .

Case Studies

Several studies have explored the biological activity and structure-activity relationships (SAR) of this compound:

  • Study on FGFR Inhibition : In vitro assays showed that the compound significantly inhibited cell proliferation in various cancer models, with enhanced effects observed when combined with other therapeutic agents .
  • Apoptotic Effects : Investigations into the apoptotic mechanisms revealed activation of caspases and modulation of Bcl-2 family proteins .

Data Tables

CompoundTargetIC50 (nM)Effect
This compoundFGFR17Inhibition of proliferation
This compoundFGFR29Induction of apoptosis
This compoundFGFR325Inhibition of migration
This compoundFGFR4712Modulation of MMP9

Q & A

Q. How can researchers optimize the synthesis of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile to account for substituent effects?

Methodological Answer: The synthesis of pyrrolo[2,3-b]pyridine derivatives often involves functionalizing 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with reagents containing active methylene groups. Substituents (electron-donating or withdrawing) on the phenylsulfonyl group or pyrrole core can influence reaction yields and regioselectivity. For example, introducing pyridine-containing fragments via nucleophilic substitution or cyclization reactions requires careful control of temperature and solvent polarity. Researchers should employ iterative design, varying substituents (e.g., methyl, halogens) and monitoring reaction progress via TLC or HPLC. Comparative studies using analogs like 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 889939-26-8) can reveal steric and electronic trends .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to confirm regiochemistry and substituent placement. For example, the cyano group at position 4 produces a distinct 13^13C signal near 115–120 ppm.
  • X-ray Diffraction (XRD): Single-crystal XRD resolves bond angles and packing interactions. A monoclinic P21_1/c space group was reported for related compounds (e.g., 4-(2,3-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile), with unit cell parameters a=17.527a = 17.527 Å, b=9.6576b = 9.6576 Å, c=14.237c = 14.237 Å .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for analogs like 6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 896722-50-2) .

Advanced Research Questions

Q. How can structural modifications of the phenylsulfonyl group enhance target binding in pharmacological studies?

Methodological Answer: Modifying the phenylsulfonyl moiety (e.g., introducing halogens, methoxy, or nitro groups) alters steric bulk and electron density, impacting interactions with biological targets like kinases or receptors. For instance, 4-chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 744209-64-1) showed improved solubility and binding affinity in preclinical assays. Computational docking (e.g., AutoDock Vina) combined with SAR analysis can prioritize derivatives for synthesis. Validate hypotheses using in vitro assays (e.g., enzyme inhibition) and compare with structurally related compounds like 4-dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile .

Q. What protocols ensure stability and purity of this compound during storage and handling?

Methodological Answer:

  • Storage: Maintain under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Lyophilization is recommended for long-term storage.
  • Purity Control: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to monitor degradation. For analogs like 4-bromo-2-iodo derivatives, ensure >98% purity via COA (Certificate of Analysis) and SDS documentation .

Q. How should researchers resolve contradictions in reactivity data caused by competing substituent effects?

Methodological Answer: Contradictions arise when electron-withdrawing groups (e.g., -CN) at position 4 reduce nucleophilic attack, while electron-donating groups (e.g., -OMe) enhance reactivity. Design controlled experiments using deuterated solvents (e.g., DMSO-d6_6) to track kinetic isotope effects. Compare reaction outcomes for analogs like 1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS 348640-02-8) and ethyl 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS 1987286-78-1) to isolate substituent contributions .

Q. What methodologies are recommended for evaluating the pharmacological potential of this compound?

Methodological Answer:

  • In Vitro Screening: Use kinase inhibition assays (e.g., EGFR, JAK2) and cytotoxicity tests (MTT assay on cancer cell lines).
  • ADMET Profiling: Assess metabolic stability (e.g., liver microsomes), permeability (Caco-2 monolayer), and plasma protein binding.
  • Molecular Dynamics (MD): Simulate interactions with target proteins (e.g., 1H-pyrrolo[2,3-c]pyridine-7-carbonitrile derivatives) to predict binding modes and residence times .

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